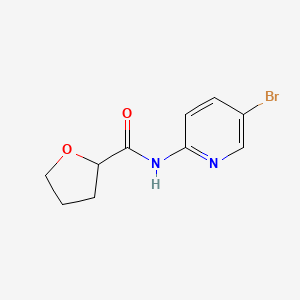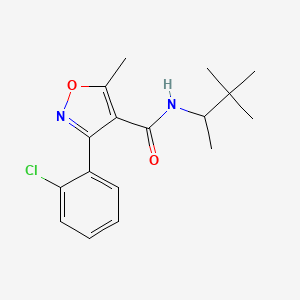
N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, including bromination, condensation reactions, Suzuki coupling, and hydrogenation. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized through complex pathways involving initial brominations and subsequent reactions to form compounds with significant antiprotozoal activities (Ismail et al., 2004). Additionally, functionalized N-(4-Bromophenyl)furan-2-carboxamides were synthesized via Suzuki-Miyaura Cross-Coupling, demonstrating notable anti-bacterial activities (Siddiqa et al., 2022).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been elucidated using single crystal X-ray diffraction data. This analysis reveals details about the molecular geometry, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in solid state (Rodi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide and similar compounds involves various reactions, including cyclization, bromocyclization, and reactions with N-iodosuccinimide and N-bromosuccinimide, leading to the formation of pyridines and other heterocyclic compounds with defined regiocontrol (Bagley et al., 2004).
Physical Properties Analysis
The physical properties such as crystallization, melting points, and solubility are influenced by the compound's molecular structure. For example, the crystal packing is often stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions, which can affect the compound's stability and reactivity (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are pivotal for further derivatization and application of N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide in synthesis and medicinal chemistry. Studies have shown its potential in forming complex molecules with biological activity, indicating its versatility and applicability in various chemical transformations (Siddiqa et al., 2022).
Mechanism of Action
Target of Action
The primary targets of N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as 2-furanilides . These compounds are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide
Mode of Action
It is known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h3-4,6,8H,1-2,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQODOEOSFMDRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)
![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)


![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-ethoxybenzamide](/img/structure/B4181494.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4181505.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)
